2,4-Dimethyl 3-{2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate
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Description
2,4-Dimethyl 3-{2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate is a useful research compound. Its molecular formula is C19H23Cl2N3O5S and its molecular weight is 476.37. The purity is usually 95%.
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Scientific Research Applications
Receptor Occupancy and Pharmacological Effects
A study focused on the receptor occupancy of a similar compound, DMP696, illustrates the potential application of these compounds in understanding the mechanism of action of nonpeptide corticotropin-releasing factor 1 (CRF1) antagonists. The research demonstrated the correlation between drug exposure, receptor occupancy in the brain, and anxiolytic efficacy, providing insights into the pharmacodynamic properties of these compounds (Li et al., 2003).
Metabolic Degradation and Pharmacokinetics
The metabolic degradation of phenothiazine drugs, which share structural similarities with the compound , was studied to understand their transformation in vivo. This research shed light on the formation of metabolites, such as γ-(phenothiazinyl-10)-propylamine, from the piperazine ring, relevant for assessing drug metabolism and safety profiles (Breyer et al., 1974).
Chemosensitivity Testing
The utility of chemosensitivity tests, like the MTT assay, in selecting appropriate chemotherapeutic agents for cancer treatment, underscores another application area. Studies on advanced gastric and colorectal cancer have highlighted the role of these tests in predicting patient responses to specific drugs, thereby optimizing treatment outcomes (Nakamura et al., 2006), (Kabeshima et al., 2002).
Properties
IUPAC Name |
dimethyl 3-[2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetyl]-1,3-thiazolidine-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N3O5S/c1-28-18(26)15-11-30-17(19(27)29-2)24(15)16(25)10-22-5-7-23(8-6-22)12-3-4-13(20)14(21)9-12/h3-4,9,15,17H,5-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYMQAAJZXEEQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1C(=O)CN2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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